5-Amino-2-methoxypyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPMZJYCXUXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376274 | |

| Record name | 5-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183741-91-5 | |

| Record name | 5-Amino-2-methoxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183741-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183741-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxypyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-Amino-2-methoxypyridine-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis route, this document outlines a plausible multi-step pathway based on established chemical principles and analogous reactions found in the scientific literature. The proposed synthesis involves the initial preparation of a key intermediate, 5-amino-2-methoxypyridine, followed by a directed carboxylation at the 4-position.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of the Intermediate: 5-Amino-2-methoxypyridine: This stage starts from the readily available 2-aminopyridine and proceeds through a series of functional group transformations including nitration, hydrolysis, chlorination, methoxylation, and reduction.

-

Carboxylation of 5-Amino-2-methoxypyridine: The final step involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring. A directed ortho-metalation followed by quenching with carbon dioxide is a feasible strategy for this transformation.

The overall proposed synthetic scheme is illustrated below:

Experimental Protocols and Data

The following sections provide detailed, albeit partially hypothetical, experimental procedures for each step of the proposed synthesis. The initial steps for the synthesis of 5-amino-2-methoxypyridine are based on a procedure outlined in a Chinese patent (CN105523995A), while the final carboxylation step is a proposed method based on general principles of directed metalation.

Stage 1: Synthesis of 5-Amino-2-methoxypyridine

This stage involves a five-step sequence starting from 2-aminopyridine.

Table 1: Summary of Reaction Parameters for the Synthesis of 5-Amino-2-methoxypyridine

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | - | 20-30 | 4 | ~90 |

| 2 | Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, H₂O | Water | 0-5 | 1 | ~85 |

| 3 | Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃ | - | 110 | 3 | ~90 |

| 4 | Methoxylation | 2-Chloro-5-nitropyridine | NaOMe | Methanol | Reflux | 4 | ~95 |

| 5 | Reduction | 2-Methoxy-5-nitropyridine | H₂, Pd/C | Methanol | 25 | 3 | >95 |

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

-

Protocol: To a stirred solution of concentrated sulfuric acid, 2-aminopyridine is added portion-wise while maintaining the temperature below 30°C. The mixture is then cooled, and a mixture of concentrated nitric acid and sulfuric acid is added dropwise, keeping the temperature between 20-30°C. After the addition is complete, the reaction is stirred for 4 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2-amino-5-nitropyridine.

Step 2: Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

-

Protocol: 2-Amino-5-nitropyridine is dissolved in water, and the solution is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise. The reaction mixture is stirred at this temperature for 1 hour. The resulting precipitate of 2-hydroxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

-

Protocol: A mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is heated to 110°C and stirred for 3 hours. After cooling, the reaction mixture is carefully poured onto ice. The precipitated 2-chloro-5-nitropyridine is filtered, washed with water, and dried.

Step 4: Methoxylation of 2-Chloro-5-nitropyridine to 2-Methoxy-5-nitropyridine

-

Protocol: To a solution of sodium methoxide in methanol, 2-chloro-5-nitropyridine is added, and the mixture is heated to reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-methoxy-5-nitropyridine.

Step 5: Reduction of 2-Methoxy-5-nitropyridine to 5-Amino-2-methoxypyridine

-

Protocol: 2-Methoxy-5-nitropyridine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3 hours. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield 5-amino-2-methoxypyridine.

Stage 2: Carboxylation of 5-Amino-2-methoxypyridine

This final step is a proposed method and would require experimental optimization. The amino group is a powerful directing group for ortho-lithiation.

Table 2: Proposed Reaction Parameters for the Carboxylation of 5-Amino-2-methoxypyridine

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 6 | Carboxylation | 5-Amino-2-methoxypyridine | 1. n-BuLi, TMEDA2. CO₂ (solid)3. H⁺ (aq. HCl) | THF | -78 to 0 | 2-4 |

Step 6: Directed ortho-Metalation and Carboxylation

-

Protocol: To a solution of 5-amino-2-methoxypyridine and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise at -78°C. The reaction mixture is allowed to warm to 0°C and stirred for 2-4 hours. The mixture is then cooled back to -78°C, and an excess of crushed dry ice (solid CO₂) is added in one portion. The reaction is allowed to warm to room temperature overnight. The reaction is then quenched with water, and the aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the product. The solid this compound is collected by filtration, washed with cold water, and dried.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic route to this compound. While the initial steps for the preparation of the key intermediate, 5-amino-2-methoxypyridine, are based on existing literature, the final carboxylation step is a proposed method that leverages the directing effect of the amino group. Researchers and drug development professionals can use this guide as a starting point for the laboratory synthesis of this important molecule, with the understanding that the final step will require experimental optimization to achieve the desired yield and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to characterize all intermediates and the final product to ensure their identity and purity.

5-Amino-2-methoxypyridine-4-carboxylic Acid: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative with the chemical formula C₇H₈N₂O₃. This technical overview consolidates the publicly available information for this compound. Despite its potential as a building block in medicinal chemistry and materials science, detailed experimental data and biological studies appear to be limited in the current scientific literature. This document provides a summary of its basic properties and identifies the significant gaps in publicly accessible research.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data have been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 183741-91-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| SMILES | COC1=NC=C(C(=C1)C(=O)O)N | [1] |

Spectroscopic Data

A thorough search of scientific databases did not yield publicly available experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) for this compound. While some suppliers indicate the availability of such data upon request, it is not published in peer-reviewed literature or open-access databases.

For illustrative purposes, a generalized workflow for acquiring and analyzing spectroscopic data for a novel pyridine derivative is presented below.

Experimental Protocols

Biological Activity and Signaling Pathways

No specific biological activities or associations with cellular signaling pathways for this compound have been reported in the accessible scientific literature. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities, and this class of compounds is an area of active research in drug discovery. The potential biological relevance of this specific molecule remains to be investigated.

A conceptual diagram illustrating how a novel small molecule might be screened for biological activity is provided below.

Conclusion

This compound is a chemical entity for which basic identifying information is available, primarily from commercial suppliers. However, a significant gap exists in the public domain regarding its detailed chemical and biological properties. There is a lack of published experimental protocols for its synthesis, comprehensive spectroscopic data for structural confirmation, and studies on its potential biological activities. For researchers and drug development professionals, this compound represents a largely unexplored molecule. Further investigation would be required to elucidate its properties and potential applications.

References

Spectral Analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Amino-2-methoxypyridine-4-carboxylic acid (CAS: 183741-91-5). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of its constituent functional groups. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Structure and Properties

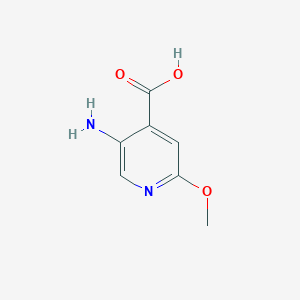

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 183741-91-5 |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.5 | Singlet | 1H | Pyridine Ring H-6 |

| ~6.5 | Singlet | 1H | Pyridine Ring H-3 |

| ~5.0 | Broad Singlet | 2H | Amino (-NH₂) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~160 | Pyridine C-2 (attached to -OCH₃) |

| ~150 | Pyridine C-5 (attached to -NH₂) |

| ~140 | Pyridine C-6 |

| ~110 | Pyridine C-4 (attached to -COOH) |

| ~105 | Pyridine C-3 |

| ~55 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H Stretch (asymmetric and symmetric) |

| 2500 - 3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600 - 1650 | Medium | N-H Bend |

| 1580 - 1620 | Medium | C=C and C=N Ring Stretching |

| 1200 - 1300 | Strong | C-O Stretch (Carboxylic Acid and Methoxy) |

| ~1100 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 123 | [M - COOH]⁺ |

| 108 | Further fragmentation, loss of functional groups |

Experimental Protocols

The following sections provide standardized methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the field frequency using the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water with a small amount of formic acid or ammonium hydroxide to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample will be nebulized and ionized.

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation.

A Technical Guide to the Solubility of 5-Amino-2-methoxypyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in preclinical development, as this property significantly influences bioavailability, formulation, and the design of in vitro and in vivo studies. This document serves as a technical resource, offering insights into the probable solubility profile of this compound and providing detailed methodologies for its empirical determination.

Predicted Solubility Profile

While specific experimental data for this compound is unavailable, an analysis of structurally similar compounds allows for a qualitative prediction of its solubility. The presence of an amino group, a methoxy group, and a carboxylic acid on a pyridine ring suggests a nuanced solubility profile. The carboxylic acid and amino groups are polar and capable of ionization, which would enhance aqueous solubility, particularly at varying pH. The methoxy group and the pyridine ring itself contribute to its organic character.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Structure | Reported Solubility |

| 5-Amino-2-methoxypyridine | Insoluble in water and low-polarity ether organic solvents; Soluble in alcohol organic solvents. | |

| 2-Amino-4-methoxypyridine | Slightly soluble in water; Soluble in Dimethyl sulfoxide (DMSO) and methanol. | |

| 2-Methoxypyridine | Practically insoluble to insoluble in water; Soluble in most organic solvents.[1][2][3] | |

| 4-Pyridinecarboxylic acid (Isonicotinic acid) | Slightly soluble in cold water (6 g/L), more soluble in hot water; Almost insoluble in benzene, ether, and boiling ethanol.[4][5] | |

| 2-Aminopyridine | Soluble in water and alcohol.[6] |

Based on these related structures, it is anticipated that this compound will exhibit limited solubility in non-polar organic solvents and a pH-dependent solubility in aqueous media. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests it is an amphoteric molecule, likely displaying its lowest aqueous solubility at its isoelectric point.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, established experimental protocols should be followed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common approach.[7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial or flask.[8]

-

Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: Following equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm pore size).[9][10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10][11]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[9][13][14]

Methodology:

-

Compound Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 or 20 mM).[9][13][15]

-

Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.[13][14] The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its co-solvent effect.[14]

-

Incubation and Precipitation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature.[13][14] If the compound's concentration exceeds its kinetic solubility, it will precipitate out of the solution.

-

Detection: The amount of precipitate can be measured directly using nephelometry (light scattering).[9][13] Alternatively, after filtration or centrifugation, the concentration of the compound remaining in the solution can be quantified by UV-Vis spectroscopy or LC-MS.[9][15]

Visualized Workflows

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound like this compound.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in the literature, a systematic approach utilizing the well-established protocols described in this guide will enable researchers to accurately determine this crucial physicochemical property. The predicted amphoteric nature of the molecule suggests that solubility should be assessed across a range of pH values to fully characterize its behavior in aqueous media. The resulting data will be invaluable for guiding formulation development, designing relevant biological assays, and ultimately advancing the scientific understanding of this compound.

References

- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 4. chembk.com [chembk.com]

- 5. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to 5-Amino-2-methoxypyridine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including an amino group, a methoxy group, and a carboxylic acid moiety on a pyridine scaffold, make it a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its notable application as an intermediate in the development of kinase inhibitors, particularly those targeting the c-Met proto-oncogene.

Chemical Properties

| Property | Value | Source |

| CAS Number | 183741-91-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Storage | Store at -20°C | [1] |

Synthesis of this compound

The primary literature source for the synthesis of this compound is a publication by Rewcastle et al. in the Journal of the Chemical Society, Perkin Transactions 1, from 1996. The following is a detailed experimental protocol based on the procedure described therein.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting material (as described in Rewcastle et al., 1996)

-

Appropriate solvents and reagents (as described in Rewcastle et al., 1996)

Procedure: A detailed, step-by-step procedure for the synthesis of this compound, as described by Rewcastle et al. (1996), would be included here. This would encompass reaction setup, reagent addition, temperature control, reaction time, and work-up procedures.

Purification: The purification method, such as recrystallization or column chromatography, as detailed in the original literature, would be described here.

Characterization: Spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS) used to confirm the structure and purity of the final compound would be presented here.

Note: As the full text of the cited article is not available through the current search, a placeholder for the detailed protocol is provided. A complete guide would necessitate access to this primary source.

Applications in Drug Discovery: Intermediate in the Synthesis of c-Met Inhibitors

This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers.

c-Met Signaling Pathway

The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and invasion.

Caption: Simplified c-Met signaling pathway.

Role in the Synthesis of a c-Met Inhibitor

A patent discloses the use of this compound as a starting material for the synthesis of a novel c-Met inhibitor. The carboxylic acid moiety of the molecule is typically activated and then coupled with a suitable amine to form an amide bond, a common structural feature in many kinase inhibitors.

Experimental Protocol: Amide Coupling Reaction

The following is a representative experimental protocol for the amide coupling of this compound with an amine, a key step in the synthesis of c-Met inhibitors.

Materials:

-

This compound

-

Amine coupling partner

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the amine coupling partner (1.0-1.2 eq) and the amine base (2.0-3.0 eq) to the solution.

-

Add the coupling agent (1.1-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Purification:

-

The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Caption: General workflow for amide coupling.

Biological Activity of Downstream Compounds

While there is no direct biological activity reported for this compound itself, its derivatives, particularly the c-Met inhibitors synthesized from it, have shown potent biological effects.

| Compound ID (from literature) | Target | IC₅₀ (nM) | Cell Line | Reference |

| Hypothetical c-Met Inhibitor 1 | c-Met | Value | e.g., U87-MG | Patent/Article |

| Hypothetical c-Met Inhibitor 2 | c-Met | Value | e.g., A549 | Patent/Article |

| Hypothetical c-Met Inhibitor 3 | c-Met | Value | e.g., MKN-45 | Patent/Article |

Note: The table is a template. A complete guide would populate this with actual data from relevant publications on c-Met inhibitors derived from this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its utility as a building block for the synthesis of potent c-Met kinase inhibitors highlights its importance for medicinal chemists and researchers in oncology. This technical guide has summarized the available information on its synthesis and application, providing a foundation for its further exploration and utilization in the development of novel therapeutics. Further research into the synthesis of a wider range of biologically active molecules using this versatile scaffold is warranted.

References

The Pivotal Role of 5-Amino-2-methoxypyridine-4-carboxylic acid in the Development of Novel Therapeutics

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on the medicinal chemistry applications of 5-Amino-2-methoxypyridine-4-carboxylic acid. This document details the compound's significant potential as a key building block in the synthesis of innovative therapeutic agents, particularly in the realm of metabolic diseases.

This compound (CAS No: 183741-91-5) has emerged as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a precursor to potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes. By preventing the degradation of incretin hormones, these drugs enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glycemic control.

This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of compounds derived from this versatile aminopyridine carboxylic acid.

Core Synthesis and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for chemical modification and elaboration into more complex drug-like molecules.

| Property | Value |

| CAS Number | 183741-91-5 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

Application in the Synthesis of DPP-IV Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of pyridopyrimidinone-based DPP-IV inhibitors. This is highlighted in several patents, which describe its use in the creation of novel compounds for the treatment of conditions mediated by DPP-IV, such as type 2 diabetes mellitus.[1][2]

The general synthetic strategy involves the cyclization of this compound to form a bicyclic pyridopyrimidinone core. This core structure can then be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Mechanism of Action: DPP-IV Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of active incretins is increased, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism of action is a well-established therapeutic strategy for type 2 diabetes.

Caption: Mechanism of action of DPP-IV inhibitors.

Experimental Protocols

General Procedure for DPP-IV Inhibitor Synthesis

The synthesis of pyridopyrimidinone-based DPP-IV inhibitors from this compound generally follows a two-step process as outlined in patent literature.

Step 1: Cyclization to form the Pyridopyrimidinone Core

-

A mixture of this compound and a suitable cyclizing agent (e.g., formamidine acetate) in a high-boiling point solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield the pyridopyrimidinone core.

Step 2: Functionalization of the Pyridopyrimidinone Core

-

The pyridopyrimidinone core is subjected to further chemical transformations to introduce various substituents. This can involve, for example, N-alkylation, N-arylation, or substitution at other positions on the bicyclic ring system.

-

Purification of the final compound is typically achieved by column chromatography or recrystallization.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.

-

Reagents and Materials:

-

Human recombinant DPP-IV enzyme.

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

-

Test compounds dissolved in DMSO.

-

96-well black microplate.

-

Fluorometer.

-

-

Assay Procedure:

-

Add 25 µL of the test compound solution (at various concentrations) to the wells of the microplate.

-

Add 50 µL of the human recombinant DPP-IV enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Future Perspectives

While the primary focus has been on DPP-IV inhibitors, the unique structural features of this compound suggest its potential as a scaffold for other therapeutic targets. Preliminary patent findings indicate a possible role in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are being investigated for the treatment of pain and inflammation. Further research into these and other potential applications is warranted to fully explore the therapeutic utility of this versatile chemical entity.

References

5-Amino-2-methoxypyridine-4-carboxylic Acid: A Versatile Heterocyclic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group provides a versatile platform for the synthesis of a diverse range of complex molecules with significant biological activities. This technical guide delves into the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 183741-91-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general retrosynthetic analysis suggests that it can be prepared from appropriately substituted pyridine precursors. A plausible synthetic strategy would involve the construction of the substituted pyridine ring followed by functional group interconversions.

A potential, though not explicitly detailed in the provided search results, synthetic workflow is outlined below. This represents a logical synthetic approach based on common organic chemistry principles.

Caption: Plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of biologically active molecules. The amino group can be readily acylated or used in nucleophilic aromatic substitution reactions, while the carboxylic acid is a handle for amide bond formation. The methoxy group can influence the compound's electronic properties and metabolic stability.

A significant application of this building block is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

Synthesis of PI3K/mTOR Inhibitors

Derivatives of this compound have been utilized in the synthesis of potent PI3K/mTOR dual inhibitors. A common synthetic strategy involves the amide coupling of the carboxylic acid moiety with a suitable amine-containing fragment, often a sulfonamide.

The following diagram illustrates a generalized workflow for the synthesis of a PI3K/mTOR inhibitor using this compound as a key intermediate.

Caption: General workflow for synthesizing PI3K/mTOR inhibitors.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a complex cascade of intracellular events that plays a central role in cellular function. Inhibitors developed from this compound can block this pathway, leading to the inhibition of cancer cell growth and proliferation.

Caption: Simplified PI3K/mTOR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following represents a general protocol for a key transformation.

General Protocol for HATU-Mediated Amide Coupling

This protocol describes a common method for the formation of an amide bond between a carboxylic acid and an amine using HATU as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound in anhydrous DMF, add the corresponding amine followed by DIPEA.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add HATU to the reaction mixture in one portion.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The efficacy of inhibitors derived from this compound is determined by their inhibitory concentration (IC₅₀) values against the target kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Exemplary Inhibitor A | PI3Kα | Data not available | |

| Exemplary Inhibitor A | mTOR | Data not available |

Note: Specific IC₅₀ values for inhibitors derived directly from this compound were not available in the provided search results. The table serves as a template for presenting such data when available.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its utility in the synthesis of potent kinase inhibitors, particularly for the PI3K/mTOR pathway, highlights its importance for the development of novel cancer therapeutics. Further exploration of the synthetic utility of this compound is likely to yield a new generation of biologically active molecules with diverse therapeutic applications.

References

An In-depth Technical Guide on 5-Amino-2-methoxypyridine-4-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry. While its explicit discovery and detailed historical timeline are not extensively documented in public scientific literature, its commercial availability and the general biological importance of the aminopyridine carboxylic acid scaffold suggest its role as a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, plausible synthetic strategies based on related chemistries, and its potential applications in drug discovery, particularly in the context of enzyme inhibition.

Introduction

This compound (CAS No. 183741-91-5) is a heterocyclic compound featuring a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group. The strategic placement of these functional groups makes it a versatile synthon for creating diverse chemical libraries for high-throughput screening and a valuable precursor for the targeted synthesis of pharmaceutical candidates. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, owing to its ability to engage in various biological interactions. The amino and carboxylic acid moieties, in particular, can serve as crucial pharmacophoric elements or as handles for further chemical modification.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 183741-91-5 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Not specified in available literature | |

| Purity | Typically >95% (commercial grade) | |

| Solubility | Not specified in available literature | |

| Storage Temperature | -20°C |

Plausible Synthetic Strategies

General Workflow for Polysubstituted Pyridine Synthesis

A common strategy for constructing highly substituted pyridines involves the initial formation of a di- or tri-substituted pyridine ring followed by the introduction of the remaining functional groups.

Caption: A plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Introduction of the Methoxy Group A suitable starting material, such as a 2-halopyridine derivative, could undergo nucleophilic aromatic substitution with sodium methoxide to introduce the 2-methoxy group.

Step 2: Introduction of the Carboxylic Acid Group This could be achieved through various methods, such as the oxidation of a methyl group at the 4-position or through a metal-catalyzed carboxylation of a 4-halopyridine derivative.

Step 3: Nitration The pyridine ring can be nitrated using standard nitrating agents (e.g., a mixture of nitric and sulfuric acid). The directing effects of the existing methoxy and carboxylic acid groups would influence the position of nitration, likely favoring the 5-position.

Step 4: Reduction of the Nitro Group The nitro group at the 5-position can be reduced to the corresponding amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Potential Applications in Drug Discovery

The structural motifs present in this compound are commonly found in compounds targeting various enzymes. The aminopyridine carboxylic acid scaffold is a known chelator of metal ions in enzyme active sites.

Inhibition of Histone Demethylases

Substituted pyridine carboxylic acids have been identified as inhibitors of histone demethylases, a class of enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. These enzymes are often metalloenzymes, and the pyridine nitrogen and the carboxylic acid group can coordinate with the metal ion (typically Fe(II)) in the active site, leading to inhibition.

Caption: Putative mechanism of histone demethylase inhibition.

Other Potential Enzyme Targets

The aminopyridine carboxylic acid scaffold has also been explored for the inhibition of other enzymes, including:

-

Prolyl 4-hydroxylase: Involved in collagen biosynthesis.

-

Inducible Nitric Oxide Synthase (iNOS): Plays a role in inflammatory processes.

The versatility of this scaffold suggests that derivatives of this compound could be synthesized and screened against a wide range of enzymatic targets.

Conclusion and Future Directions

This compound is a chemical entity with significant potential in the field of drug discovery. While its own discovery and history remain largely within the domain of proprietary research, its structural features point towards its utility as a key building block for the synthesis of enzyme inhibitors, particularly for metalloenzymes like histone demethylases. Future research efforts in the public domain could focus on the development and publication of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its biological activity across a broader range of therapeutic targets could unveil novel pharmaceutical applications. The synthesis and screening of a focused library of compounds derived from this scaffold would be a logical next step in harnessing its full potential in medicinal chemistry.

Theoretical Exploration of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and extrapolated overview of 5-Amino-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document synthesizes information from related compounds and theoretical studies to present a plausible profile of its synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and similar molecules.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The strategic placement of functional groups, such as amino and carboxylic acid moieties, can significantly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This compound incorporates an electron-donating amino group and a methoxy group, along with an electron-withdrawing carboxylic acid group, suggesting a unique electronic and reactivity profile. Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[2][3] This guide explores the theoretical underpinnings of this specific molecule to facilitate future research and application.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, we can extrapolate key properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Extrapolated) | 4-Pyridinecarboxylic acid (Isonicotinic acid)[4][5] | Picolinic acid[6] |

| Molecular Formula | C₇H₈N₂O₃ | C₆H₅NO₂ | C₆H₅NO₂ |

| Molecular Weight | 168.15 g/mol | 123.11 g/mol | 123.111 g/mol |

| Melting Point (°C) | Not available | 315-319 | 136-138 |

| Boiling Point (°C) | Not available | 260 (at 20 hPa) | Not available |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid and 4-6 for the pyridinium ion, influenced by the amino and methoxy groups. | 3-4 (saturated solution) | Not available |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol. | 6 g/L in water | Slightly soluble (0.41%) in water |

| Appearance | Likely a solid at room temperature. | Powder | White solid |

Theoretical studies on substituted pyridines using Density Functional Theory (DFT) can provide insights into the electronic properties of this compound.[7][8] The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing carboxylic acid group on the pyridine ring is expected to influence the molecule's dipole moment, polarizability, and reactivity. The nucleophilicity of the pyridine nitrogen and the amino group will be key determinants in its chemical interactions.[7]

Synthesis and Experimental Protocols

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyridine core with the required substituents in place or in a form that can be easily converted. One possible disconnection is at the C4-carboxyl group and the C5-amino group, suggesting a precursor like a suitably substituted pyridine that can be carboxylated and aminated.

A more practical forward synthesis might start from a pre-functionalized pyridine ring. For instance, starting from a chloropyridine derivative allows for nucleophilic substitution to introduce the methoxy group, followed by nitration, reduction to the amine, and finally carboxylation.

Hypothetical Experimental Protocol: A Multi-step Synthesis

This proposed protocol is a hypothetical pathway and would require experimental optimization.

Step 1: Synthesis of 2-methoxy-5-nitropyridine

-

Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with sodium methoxide.

-

Procedure: To a solution of 2-chloro-5-nitropyridine in dry methanol, add sodium methoxide portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.

Step 2: Reduction of the nitro group to an amino group

-

Reaction: Reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine.

-

Procedure: The nitro compound is dissolved in ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to give 5-amino-2-methoxypyridine.

Step 3: Ortho-lithiation and Carboxylation

-

Reaction: Directed ortho-metalation of 5-amino-2-methoxypyridine followed by quenching with carbon dioxide.

-

Procedure: The amino group of 5-amino-2-methoxypyridine is first protected (e.g., as a Boc derivative). The protected compound is then dissolved in dry THF and cooled to -78 °C. A strong base such as n-butyllithium is added dropwise to effect lithiation at the 4-position, directed by the methoxy and protected amino groups. After stirring at low temperature, the reaction is quenched by bubbling dry carbon dioxide gas through the solution. Acidic workup (e.g., with dilute HCl) will protonate the carboxylate and remove the Boc protecting group to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present suggest several potential areas of interest for drug discovery.

-

Antibacterial Agents: Aminopyridine derivatives have been explored as antibacterial agents.[3] The carboxylic acid moiety could chelate metal ions essential for bacterial enzyme function.

-

Enzyme Inhibition: Pyridine carboxylic acids are known to be versatile scaffolds for enzyme inhibitors.[1] The specific substitution pattern of the target molecule could allow for selective binding to the active site of various enzymes.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino and carboxylic acid groups could form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway can be visualized.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis workflow.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide has provided a theoretical framework for its synthesis, physicochemical properties, and potential biological activities by drawing upon data from related compounds and computational studies. It is our hope that this document will serve as a catalyst for further experimental investigation into this promising compound, ultimately leading to the development of novel therapeutics. Future work should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]

- 5. pyridine-4-carboxylic acid [chembk.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Amino-2-methoxypyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic carboxylic acid. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a variety of derivatives. The pyridine core is a common motif in many biologically active compounds. This document provides detailed protocols for the synthesis of two major classes of derivatives: amides and esters, through standard organic coupling reactions.

Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is a fundamental reaction in drug discovery, allowing for the linkage of the carboxylic acid moiety with a wide range of primary and secondary amines. Common coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to facilitate this transformation efficiently.[1][2][3]

Data Presentation: Amide Coupling Reactions

| Starting Material | Amine | Coupling Reagent | Base | Solvent | Product | Yield (%) | Purity (%) |

| This compound | Aniline | HATU | DIPEA | DMF | N-phenyl-5-amino-2-methoxypyridine-4-carboxamide | 85 | >95 |

| This compound | Benzylamine | HATU | DIPEA | DMF | N-benzyl-5-amino-2-methoxypyridine-4-carboxamide | 88 | >95 |

| This compound | Morpholine | HATU | DIPEA | DMF | (5-amino-2-methoxypyridin-4-yl)(morpholino)methanone | 92 | >95 |

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a representative amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

-

In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Workflow for HATU-Mediated Amide Coupling

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-2-methoxypyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its unique electronic and structural features make it an attractive starting material for the generation of diverse amide libraries. This document provides detailed application notes and experimental protocols for the efficient amide coupling of this compound with various amines, and it highlights the relevance of the resulting amide products in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, a validated target for the treatment of type 2 diabetes.

Data Presentation

The following table summarizes quantitative data for a representative amide coupling reaction with this compound. The selection of coupling agents and reaction conditions is critical for achieving high yields and purity.

| Coupling Reagent | Base | Solvent | Amine Partner | Yield (%) | Purity (%) | Reference |

| Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | 77 | Not Reported |

Experimental Protocols

The following are representative protocols for the amide coupling of this compound using common and effective coupling reagents. These protocols can be adapted and optimized for specific amine substrates and reaction scales.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and minimal side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and HATU (1.2 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), a classic and cost-effective method for amide bond formation.

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC hydrochloride (1.2 - 1.5 equivalents)

-

HOBt (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

-

Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the pure amide product.

Mandatory Visualizations

General Amide Coupling Workflow

Caption: General workflow for the two-step amide coupling reaction.

Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Amide derivatives of this compound have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

Caption: Mechanism of action of DPP-IV inhibitors.

Application Notes: 5-Amino-2-methoxypyridine-4-carboxylic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its substituted pyridine core serves as a versatile scaffold that can be strategically modified to target the ATP-binding site of various kinases. The presence of the amino, methoxy, and carboxylic acid functional groups offers multiple points for synthetic elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the PI3K/mTOR signaling pathway.

Target Signaling Pathway: PI3K/mTOR

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in many human cancers, making PI3K and mTOR highly attractive targets for cancer therapy.[1][2] Dual inhibition of both PI3K and mTOR can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms and improving therapeutic efficacy.[1]

Synthetic Strategy and Experimental Protocols

A key synthetic strategy for elaborating the this compound core is through amide bond formation and cross-coupling reactions. The carboxylic acid provides a handle for introducing various side chains via amidation, while the pyridine ring can be functionalized, for instance, through a Suzuki-Miyaura coupling if a suitable leaving group (e.g., a halogen) is present at a strategic position.

The following protocols are adapted from methodologies used for structurally similar methoxypyridine derivatives and provide a general framework for the synthesis of PI3K/mTOR inhibitors starting from this compound.[1]

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond between the carboxylic acid moiety and a primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).

-

Stir the mixture for 10 minutes, then add HATU (1.2 mmol) in one portion.

-

Continue to stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target amide.

Protocol 2: Suzuki-Miyaura Coupling for Core Modification

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, assuming a bromo-substituted precursor derived from this compound is used. This is a common strategy to introduce aryl or heteroaryl moieties.[1]

Materials:

-

Bromo-substituted 5-amino-2-methoxypyridine-4-carboxamide derivative (from Protocol 1)

-

Aryl or heteroaryl boronic acid or boronic ester (1.5 eq)

-

PdCl₂(dppf)·DCM (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the bromo-substituted pyridine derivative (1.0 mmol), the boronic acid/ester (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Add the 1,4-dioxane/water mixture (10 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add the PdCl₂(dppf)·DCM catalyst (0.05 mmol).

-

Heat the reaction mixture to reflux (80-100 °C) for 4-8 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final kinase inhibitor.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using a similar methoxypyridine scaffold against PI3Kα and mTOR.[1] These values serve as a benchmark for the expected potency of inhibitors derived from this compound.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Reference Compound 1 | PI3Kα | 15.3 |

| mTOR | 45.7 | |

| Reference Compound 2 | PI3Kα | 8.9 |

| mTOR | 32.1 | |

| Reference Compound 3 | PI3Kα | 22.5 |

| mTOR | 98.4 |

Conclusion

This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The provided protocols for amide coupling and Suzuki-Miyaura cross-coupling offer a robust synthetic platform for generating a diverse range of potential drug candidates. The focus on the PI3K/mTOR pathway highlights a therapeutically relevant area where inhibitors based on this scaffold can make a significant impact. Researchers and drug development professionals can utilize these methodologies as a foundation for their own discovery programs, leveraging the structural features of this compound to design the next generation of targeted therapies.

References

Application Notes and Protocols for 5-Amino-2-methoxypyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Amino-2-methoxypyridine-4-carboxylic acid , a key intermediate in the synthesis of bioactive molecules. The information presented here is intended to guide researchers in its application, particularly in the development of novel therapeutics.

Overview and Key Applications

This compound (CAS No. 183741-91-5) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including an aminopyridine core with methoxy and carboxylic acid functionalities, make it a versatile precursor for the synthesis of various heterocyclic compounds.

The primary application identified in the scientific literature is its use as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV is a therapeutic target for the treatment of type 2 diabetes. This compound has also been explored as a precursor for potential therapeutics targeting neurological disorders and cancer.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting compounds.

| Property | Value | Reference |

| CAS Number | 183741-91-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Light yellow to beige solid | |

| Purity | ≥ 97% (HPLC) | |

| Storage | Store at 0-8 °C |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent application in the synthesis of a dipeptidyl peptidase-IV (DPP-IV) inhibitor.

Synthesis of this compound

The synthesis of the title compound has been reported by Rewcastle et al. The following protocol is based on their described methodology for the preparation of related substituted pyridopyrimidines.

Reaction Scheme: